molecular formula C16H14F6N2O2 B11476545 N-{1,1,1,3,3,3-hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}-4-methylbenzamide

N-{1,1,1,3,3,3-hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}-4-methylbenzamide

Cat. No.: B11476545
M. Wt: 380.28 g/mol
InChI Key: YNVCLCIDTKJPAV-UHFFFAOYSA-N
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Description

N-{1,1,1,3,3,3-hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a hexafluoropropanol moiety and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}-4-methylbenzamide typically involves multiple steps. One common method starts with the preparation of 1,1,1,3,3,3-hexafluoro-2-propanol, which is then reacted with furan-2-ylmethylamine under controlled conditions to form the intermediate compound. This intermediate is subsequently reacted with 4-methylbenzoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1,1,1,3,3,3-hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride and conditions such as elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the amide group can produce the corresponding amine.

Scientific Research Applications

N-{1,1,1,3,3,3-hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-{1,1,1,3,3,3-hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}-4-methylbenzamide exerts its effects involves interactions with specific molecular targets. The hexafluoropropanol moiety can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The furan ring and benzamide moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1,1,1,3,3,3-hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}-4-methylbenzamide is unique due to its combination of a hexafluoropropanol moiety, a furan ring, and a benzamide group. This unique structure imparts specific chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H14F6N2O2

Molecular Weight

380.28 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(furan-2-ylmethylamino)propan-2-yl]-4-methylbenzamide

InChI

InChI=1S/C16H14F6N2O2/c1-10-4-6-11(7-5-10)13(25)24-14(15(17,18)19,16(20,21)22)23-9-12-3-2-8-26-12/h2-8,23H,9H2,1H3,(H,24,25)

InChI Key

YNVCLCIDTKJPAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NCC2=CC=CO2

Origin of Product

United States

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